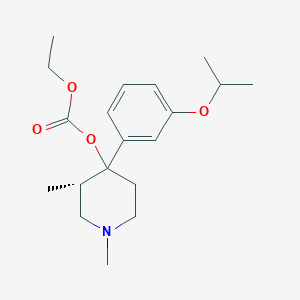

Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate

Description

Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate is a piperidine derivative featuring a 3-isopropoxyphenyl substituent, two methyl groups at the 1- and 3-positions, and an ethyl carbonate moiety at the 4-position. Its synthesis involves reacting 4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-ol with triethylamine and ethyl chloroformate under standard coupling conditions . Key spectroscopic data include a characteristic LCMS peak at m/z 264.2 ([MH]⁺) and distinct ¹³C NMR signals for the piperidine and aromatic carbons .

Properties

CAS No. |

1527477-11-7 |

|---|---|

Molecular Formula |

C19H29NO4 |

Molecular Weight |

335.4 g/mol |

IUPAC Name |

[(3S)-1,3-dimethyl-4-(3-propan-2-yloxyphenyl)piperidin-4-yl] ethyl carbonate |

InChI |

InChI=1S/C19H29NO4/c1-6-22-18(21)24-19(10-11-20(5)13-15(19)4)16-8-7-9-17(12-16)23-14(2)3/h7-9,12,14-15H,6,10-11,13H2,1-5H3/t15-,19?/m0/s1 |

InChI Key |

OJGKBIRRFPYKKZ-FUKCDUGKSA-N |

Isomeric SMILES |

CCOC(=O)OC1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)OC(C)C |

Canonical SMILES |

CCOC(=O)OC1(CCN(CC1C)C)C2=CC(=CC=C2)OC(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Stepwise Construction:

The synthesis generally begins with the preparation of the piperidine ring bearing the 3S stereochemistry and methyl substitutions. Subsequently, the 3-isopropoxyphenyl substituent is introduced, often via nucleophilic aromatic substitution or cross-coupling reactions. The final step involves the formation of the ethyl carbonate moiety on the piperidine nitrogen, typically by reaction with ethyl chloroformate or related carbonate reagents under controlled conditions.Chirality Control:

Maintaining the (3S) stereochemistry is critical, often requiring chiral starting materials or chiral catalysts to ensure stereospecificity.

Carbonate Formation

The final step involves introducing the ethyl carbonate group on the piperidine nitrogen:

- The piperidine intermediate is reacted with ethyl chloroformate or diethyl carbonate under basic conditions (e.g., triethylamine) in an aprotic solvent such as DMF or dichloromethane.

- Temperature control (0–25°C) is crucial to avoid overreaction or decomposition.

- The reaction time typically ranges from 2 to 6 hours.

- The product is purified by standard organic workup and chromatographic techniques to achieve high purity.

Reaction Scheme Summary

| Step | Reactants | Reagents | Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Chiral amine precursor | Methylating agent, chiral catalyst | Controlled temperature, inert atmosphere | (3S)-1,3-dimethylpiperidine intermediate | High stereospecificity required |

| 2 | Piperidine intermediate + 3-hydroxyisopropoxybenzene or halide | K2CO3, KI, DMF | 70–85°C, 4–6 h | (3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidine | 83–95% yield |

| 3 | Piperidine intermediate | Ethyl chloroformate, triethylamine | 0–25°C, 2–6 h | This compound | Purity >98% |

Analytical and Purification Techniques

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, typically achieving >98% purity after purification steps.

- Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR) and mass spectrometry confirm the molecular structure and stereochemistry.

- Crystallization: Recrystallization from ethyl acetate or methanol is common to enhance purity.

- Chromatography: Silica gel column chromatography or preparative HPLC may be employed for final purification.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Molecular Weight | 335.4 g/mol |

| Stereochemistry | (3S) configuration critical |

| Solvents | N,N-dimethylformamide (DMF), ethyl acetate, methanol |

| Bases | Potassium carbonate, triethylamine |

| Temperature Range | 0–90°C depending on step |

| Reaction Times | 2–8 hours per step |

| Yields | 83–95% in intermediate steps, overall yield depends on optimization |

| Purity | >98% by HPLC after purification |

Chemical Reactions Analysis

Types of Reactions

Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Esters, amides.

Scientific Research Applications

Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Target |

|---|---|---|---|---|

| Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate | C₁₉H₂₉NO₄ | 347.44 | Piperidine, ethyl carbonate, isopropoxyphenyl | Likely opioid receptor ligands |

| Evocalcet | C₂₄H₂₆N₂O₂ | 374.5 | Pyrrolidine, naphthyl, acetic acid | Calcium-sensing receptor (CaSR) |

| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | C₁₇H₂₃NO₄ | 305.37 | Piperidine, tert-butoxycarbonyl, carboxylic acid | Undisclosed |

| Ethyl 2-(piperidin-4-yl)acetate | C₉H₁₇NO₂ | 173.24 | Piperidine, ethyl acetate | Undisclosed |

Key Observations:

- Piperidine vs. Pyrrolidine Backbone : The target compound and (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid share a piperidine core, while Evocalcet uses a pyrrolidine ring. The smaller pyrrolidine in Evocalcet may enhance conformational rigidity, influencing receptor binding specificity .

- Substituent Diversity : The target compound’s isopropoxyphenyl group contrasts with Evocalcet’s naphthyl moiety and the phenyl group in (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid. These aromatic groups dictate solubility and hydrophobic interactions with biological targets .

- Functional Groups : The ethyl carbonate in the target compound is less polar than Evocalcet’s acetic acid or the tert-butoxycarbonyl group in (3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid. This impacts metabolic stability and bioavailability .

Pharmacological and Physicochemical Properties

Solubility and Stability:

- Target Compound: Limited aqueous solubility necessitates dissolution in DMSO for biological assays, similar to Evocalcet, which achieves ~0.3 mg/ml in DMSO:PBS (pH 7.2) .

- Evocalcet : Exhibits low aqueous solubility but high potency (EC₅₀ = 92.7 nM at CaSR) and efficacy in reducing serum PTH levels in preclinical models .

- Ethyl 2-(piperidin-4-yl)acetate : Shows moderate solubility in organic solvents (e.g., DMSO) but poor bioavailability (GI absorption score: 80%), likely due to ester hydrolysis .

Biological Activity

Ethyl ((3S)-4-(3-isopropoxyphenyl)-1,3-dimethylpiperidin-4-YL) carbonate is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity based on recent studies and findings, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships.

Chemical Structure and Properties

This compound features a piperidine core substituted with an isopropoxyphenyl group and an ethyl carbonate moiety. The presence of these functional groups is crucial for its biological activity.

The compound exhibits multiple mechanisms that contribute to its biological effects:

- Cholinesterase Inhibition : Similar to other piperidine derivatives, this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the treatment of neurodegenerative diseases like Alzheimer’s disease. This inhibition enhances cholinergic transmission, potentially improving cognitive functions .

- Cancer Cell Cytotoxicity : Research indicates that compounds with a piperidine structure can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

1. Anticancer Activity

This compound has been investigated for its anticancer properties. Its structure allows for interactions with specific proteins involved in cancer progression:

2. Neuroprotective Effects

The compound may also exhibit neuroprotective effects by modulating cholinergic pathways:

- AChE and BuChE Inhibition : Studies suggest that the compound could serve as a dual inhibitor of AChE and BuChE, enhancing its potential in treating Alzheimer's disease .

3. Anti-inflammatory Properties

Preliminary findings indicate that derivatives of this compound may have anti-inflammatory effects by inhibiting COX-2 and TNFα gene expression in experimental models of inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound:

- The piperidine ring's nitrogen atom plays a vital role in binding interactions with target proteins.

- Substitutions on the aromatic ring can significantly influence potency and selectivity against various biological targets .

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study demonstrated that a similar piperidine derivative showed significant inhibition of cancer cell growth through targeted apoptosis pathways.

- Case Study 2 : Another investigation revealed that modifications to the piperidine structure enhanced the neuroprotective effects against oxidative stress in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.